6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15335559
Molecular Formula: C21H20N2O6S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O6S |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 6-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C21H20N2O6S/c1-14-2-7-19-17(12-14)18(24)13-20(29-19)21(25)22-15-3-5-16(6-4-15)30(26,27)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3,(H,22,25) |
| Standard InChI Key | BVVNPMKULDSRKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromene derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties, making them significant in medicinal chemistry research. This compound features a chromene core, which is a benzopyran structure, and includes a morpholine sulfonyl group, enhancing its potential pharmacological profile.
Synthesis
The synthesis of 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves several steps:
-
Formation of the Chromene Core: The initial step involves creating the chromene scaffold.
-
Functionalization: Subsequent steps include introducing the morpholine and sulfonyl groups through appropriate chemical reactions.
-
Optimization: Reaction conditions such as temperature, solvent choice, and reaction time need to be optimized to achieve high yields and purity.
Biological Activities and Potential Applications
Chromene derivatives, including 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide, are recognized for their diverse biological activities:
-
Anti-inflammatory and Anticancer Properties: These properties make chromene derivatives promising candidates for therapeutic agent development.
-
Medicinal Chemistry: The presence of the morpholine moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide | Chromene core with morpholine sulfonyl group | Anti-inflammatory, anticancer |
| 5,7-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide | Additional methyl groups at positions 5 and 7 | Enhanced solubility and bioactivity |
| 6,7-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide | Methyl groups at positions 6 and 7 | Potential therapeutic applications |
Research Findings and Future Directions
Research into 6-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide and similar compounds is ongoing, focusing on their potential therapeutic applications. Further studies are needed to fully explore their biological activities and optimize their pharmacological properties for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume